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2-Iodo-3'-deoxyadenosine - 115044-77-4

2-Iodo-3'-deoxyadenosine

Catalog Number: EVT-1176562
CAS Number: 115044-77-4
Molecular Formula: C10H12IN5O3
Molecular Weight: 377.14 g/mol
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Product Introduction

Source and Classification

2-Iodo-3'-deoxyadenosine can be synthesized from adenosine or its derivatives through specific halogenation reactions. It is classified under nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but possess alterations that can affect their biological functions. These modifications often enhance their utility in research, particularly in the fields of molecular biology and biochemistry.

Synthesis Analysis

The synthesis of 2-iodo-3'-deoxyadenosine typically involves the iodination of 2'-deoxyadenosine using iodine or iodinating agents. One common method includes:

  1. Starting Material: 2'-Deoxyadenosine.
  2. Iodination: The reaction is carried out in an organic solvent, often using iodine in the presence of a catalyst such as silver nitrate or a Lewis acid to facilitate the halogenation process.
  3. Reaction Conditions: The reaction temperature and time can vary, but typically it is performed at room temperature to moderate temperatures (around 30-50 °C) for several hours.
  4. Purification: Following the reaction, the product is purified using techniques such as chromatography to isolate the desired iodinated nucleoside from unreacted starting materials and by-products.
Molecular Structure Analysis

The molecular formula for 2-iodo-3'-deoxyadenosine is C10H12N5O4IC_{10}H_{12}N_{5}O_{4}I, with a molecular weight of approximately 317.14 g/mol. The structure features:

  • A purine base (adenine) with an iodine atom substituted at the 2-position.
  • A ribose sugar moiety that lacks an oxygen atom at the 3' position (hence "3'-deoxy").

Structural Characteristics

  • Iodine Substitution: The presence of iodine alters the electronic properties of the molecule, potentially affecting its interactions with enzymes and other biomolecules.
  • Conformation: The compound can exist in multiple conformations influenced by steric hindrance due to the iodine atom, which may affect its biological activity.
Chemical Reactions Analysis

2-Iodo-3'-deoxyadenosine participates in various chemical reactions typical for nucleoside analogs:

  1. Phosphorylation Reactions: It can be phosphorylated to form nucleotide triphosphates, which are essential for incorporation into nucleic acids during replication and transcription processes.
  2. Enzymatic Reactions: The compound can serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism, such as kinases and polymerases.
  3. Chemical Stability: The presence of the iodine atom can influence the stability of the compound under physiological conditions, affecting its reactivity with other biomolecules.
Mechanism of Action

The mechanism of action for 2-iodo-3'-deoxyadenosine primarily revolves around its ability to mimic natural nucleotides during DNA and RNA synthesis. It may:

  • Incorporate into Nucleic Acids: When introduced into cellular systems, it can be incorporated into DNA or RNA strands by polymerases, potentially leading to altered genetic information or inhibition of replication.
  • Inhibit Enzymatic Activity: As a competitive inhibitor for certain kinases or polymerases, it can disrupt normal cellular processes related to nucleotide metabolism.

This mechanism is particularly useful in studying cellular responses to modified nucleotides and understanding drug resistance mechanisms in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-3'-deoxyadenosine include:

Applications

The applications of 2-iodo-3'-deoxyadenosine are diverse:

  1. Biochemical Research: Used as a tool for studying enzyme kinetics and mechanisms due to its ability to act as a substrate or inhibitor.
  2. Structural Biology: Employed in X-ray crystallography studies to elucidate protein-nucleotide interactions by serving as a heavy atom marker .
  3. Pharmacological Studies: Investigated for potential therapeutic applications, particularly in cancer treatment where modified nucleotides may disrupt cellular replication processes .
Chemical Identity and Synthesis

Nomenclature and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for 2-iodo-3′-deoxyadenosine is 9-[(2R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-iodo-9H-purin-2-amine. This nomenclature specifies:

  • The iodination at position 2 of the adenine base, replacing the standard amino group with iodine.
  • The 3′-deoxygenation of the ribose moiety, formally classifying it as a dideoxynucleoside due to the absence of hydroxyl groups at both 2′ and 3′ positions [7].
  • The β-D-erythro-pentofuranosyl configuration, confirmed by X-ray crystallography and nuclear magnetic resonance spectroscopy, which shows a fixed South (C2′-endo) sugar pucker. This conformation arises from the absence of the 3′-oxygen, altering ring torsion angles (C3′-C4′-C5′-O5′ = -35.7°) compared to natural adenosine [9].

Table 1: Atomic Coordinates and Stereochemical Descriptors

AtomBond Angle (°)Torsion Angle (°)Significance
C2'-C1'-N9108.5Glycosidic bond stability
O4'-C1'-N9120.3Anti-conformation preference
C2'-C3'-35.7South pucker stabilization
I-C2180Planar base geometry

Comparative Analysis with Deoxyadenosine and Analogous Nucleosides

Structurally, 2-iodo-3′-deoxyadenosine combines modifications at both the base and sugar moieties:

  • Base Modification: The 2-iodo substitution increases steric bulk (van der Waals radius: 2.15 Å) and polarizability compared to 2-chloro- or 2-fluoroadenosine analogs. This enhances halogen bonding with aromatic residues (e.g., Phe168) in adenosine receptors [5] [9].
  • Sugar Modification: Removal of the 3′-hydroxyl group prevents phosphodiester linkage in nucleic acid chains, distinguishing it from 2′-deoxyadenosine (which retains 3′-OH). This renders it a chain terminator analogous to cordycepin (3′-deoxyadenosine) but with altered base-pairing due to iodine [7].
  • Electronic Effects: The electron-withdrawing iodine reduces base electron density, quantified by a Hammett constant (σ = 1.40), lowering the nucleoside’s pKa (calculated pKa = 5.2) compared to deoxyadenosine (pKa = 6.5) [3].

Table 2: Structural and Electronic Comparison with Analogous Nucleosides

NucleosideBase ModificationSugar ModificationSugar PuckerLog P
2-Iodo-3′-deoxyadenosineIodine (C2)3′-DeoxySouth (C2′-endo)-0.85
2′-DeoxyadenosineNone2′-DeoxySouth/North equilibrium-1.20
CordycepinNone3′-DeoxySouth (C2′-endo)-1.05
2-Iodo-2′-deoxyadenosineIodine (C2)2′-DeoxyNorth (C3′-endo)-0.78 [2] [3] [7]

Synthetic Pathways

Radiolabeling Techniques for ³²P/¹²⁵I Isotopologues

Radiolabeled analogs enable tracking in biological systems:

  • ¹²⁵I-Labeling: Achieved via halogen exchange using Na¹²⁵I and chloramine-T under mild heating (60°C). This electrophilic substitution targets the C2 position of pre-formed 3′-deoxyadenosine, yielding specific activities of 2,200 Ci/mmol with radiochemical purity >98% [3].
  • ³²P-Labeling: Incorporation requires enzymatic phosphorylation. The 5′-OH group is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase, producing the 5′-monophosphate derivative for transporter uptake studies (e.g., hCNT2 binding assays) [4].Critical challenges include preventing deiodination during purification, mitigated by using ascorbic acid as a radical scavenger [3].

Photolytic and Enzymatic Synthesis Methods

  • Photochemical Iodination: Ultraviolet irradiation (254 nm) of 3′-deoxyadenosine in the presence of iodine and ceric ammonium nitrate generates the 2-iodo derivative via radical intermediates. This method achieves 75% yield but requires rigorous exclusion of oxygen to avoid by-products [6].
  • Enzymatic Synthesis: Adenosine deaminase mutants (e.g., ADA-V62I) catalyze the deamination of 2-iodo-3′-deoxyinosine to the target nucleoside. This approach exploits the enzyme’s relaxed specificity for 3′-deoxy substrates, providing enantiomeric excess >99% [6].

Optimization of Protecting Groups in Multi-Step Synthesis

Efficient synthesis demands selective protection:

  • 5′-OH Protection: tert-Butyldiphenylsilyl (TBDPS) groups are preferred over acetyl due to stability under acidic conditions and selective deprotection with tetrabutylammonium fluoride (TBAF) [9].
  • Base Protection: Di-n-butylformamidine safeguards the exocyclic amino group during iodination, preventing N-iodo side products [6].
  • Glycosylation: Vorbrüggen coupling of 2,6-diiodopurine with 3-deoxy-1,2-di-O-acetylribofuranose under SnCl₄ catalysis yields the β-anomer stereoselectively (β/α ratio = 12:1), followed by amino group deprotection with methanolic ammonia [9].

Table 3: Protecting Group Strategies in Multi-Step Synthesis

StepProtecting GroupDeprotection AgentYield (%)Advantage
5′-OH ProtectionTBDPS-ClTBAF95Acid stability
Base Amino GroupDi-n-butylformamidineNH₃/MeOH88Prevents N-halogenation
Anomeric PositionAcetylK₂CO₃/MeOH90Mild deprotection
Final DeprotectionNH₃/MeOH82Global deprotection [3] [6] [9]

Key improvements include using O-trimethylsilyl ethyl (TMSE) esters for phosphate protection in triphosphate analogs, removable by fluoride ions without affecting iodine bonds [6].

Properties

CAS Number

115044-77-4

Product Name

2-Iodo-3'-deoxyadenosine

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12IN5O3

Molecular Weight

377.14 g/mol

InChI

InChI=1S/C10H12IN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

JPRLCMCVIAOOIT-OBXARNEKSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO

Synonyms

2-IDA
2-iodo-3'-deoxyadenosine
3'-deoxy-2-iodoadenosine

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)I)N)CO

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